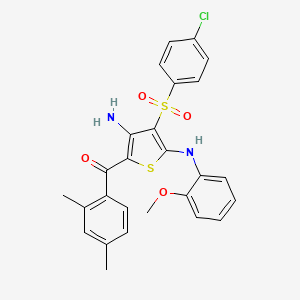
3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including amino, sulfonyl, and methanone groups, which contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Sulfonylation Reactions:
Amination Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation Reactions: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction Reactions: Reduction reactions involve the gain of electrons or hydrogen atoms. The compound can be reduced to form reduced products.
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, the amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. It has been investigated for its potential as an enzyme inhibitor, receptor ligand, and antimicrobial agent.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. Additionally, it may interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonyl-containing thiophenes and methanones, such as:
- (3-Amino-4-((4-methylphenyl)sulfonyl)-5-((2-methoxyphenyl)amino)thiophen-2-yl)(2,4-dimethylphenyl)methanone
- (3-Amino-4-((4-bromophenyl)sulfonyl)-5-((2-methoxyphenyl)amino)thiophen-2-yl)(2,4-dimethylphenyl)methanone
Uniqueness
The uniqueness of 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine lies in its specific combination of functional groups and structural features. The presence of the 4-chlorophenyl sulfonyl group and the 2-methoxyphenyl amino group imparts unique chemical reactivity and potential biological activities that distinguish it from other similar compounds.
特性
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methoxyanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S2/c1-15-8-13-19(16(2)14-15)23(30)24-22(28)25(35(31,32)18-11-9-17(27)10-12-18)26(34-24)29-20-6-4-5-7-21(20)33-3/h4-14,29H,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWXUGQXOMAWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













